molecular formula C14H17F3N2O4 B6600087 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate CAS No. 1803599-00-9

2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate

Cat. No.: B6600087
CAS No.: 1803599-00-9
M. Wt: 334.29 g/mol
InChI Key: GGSJBAYWLDEMPN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a chemical compound characterized by its trifluoroethyl group and a carbamate functional group attached to a phenyl ring with a tert-butoxy carbonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-aminophenyl)tert-butoxycarbonylamide under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The trifluoroethyl group can be reduced to form ethyl groups.

  • Substitution: : The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Phenolic derivatives such as 4-aminophenol.

  • Reduction: : Ethyl derivatives such as 2,2,2-trifluoroethanol.

  • Substitution: : Amine derivatives such as N-(4-aminophenyl)tert-butoxycarbonylamide.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Investigated for its potential use in drug development and as a pharmacological tool.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can form covalent bonds with amino acids in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

This compound is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate: : Similar structure but with a tert-butyl group instead of a tert-butoxy carbonyl group.

  • 2,2,2-Trifluoroethyl p-toluenesulfonate: : Contains a sulfonate group instead of a carbamate group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of 2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-10-6-4-9(5-7-10)18-11(20)22-8-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSJBAYWLDEMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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